5-(4-BOC-Aminophenyl)-3-cyanophenol
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Overview
Description
5-(4-BOC-Aminophenyl)-3-cyanophenol: is an organic compound that features a phenyl ring substituted with a tert-butoxycarbonyl (BOC) protected amine group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-BOC-Aminophenyl)-3-cyanophenol typically involves the following steps:
Nitration: The starting material, 4-aminophenol, undergoes nitration to introduce a nitro group.
Protection: The amino group is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions during subsequent steps.
Cyanation: The nitro group is then reduced to an amine, followed by cyanation to introduce the cyano group.
Deprotection: Finally, the BOC group is removed to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-BOC-Aminophenyl)-3-cyanophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The BOC group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
4-Aminophenol: Lacks the BOC protection and cyano group.
3-Cyanophenol: Lacks the BOC-protected amine group.
5-(4-Aminophenyl)-3-cyanophenol: Similar structure but without the BOC protection.
Uniqueness:
- The presence of both the BOC-protected amine and cyano group makes 5-(4-BOC-Aminophenyl)-3-cyanophenol a versatile intermediate for various synthetic applications.
- The BOC protection provides stability and selectivity in reactions, which is advantageous in multi-step syntheses.
Properties
IUPAC Name |
tert-butyl N-[4-(3-cyano-5-hydroxyphenyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-13(5-7-15)14-8-12(11-19)9-16(21)10-14/h4-10,21H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOAVRUAOUHNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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